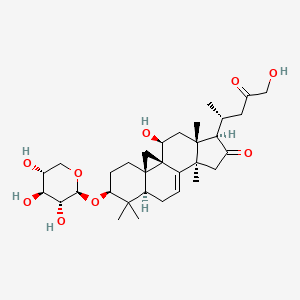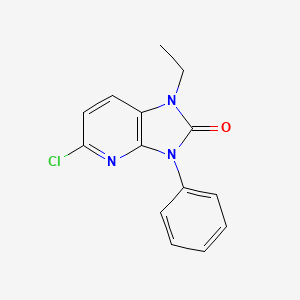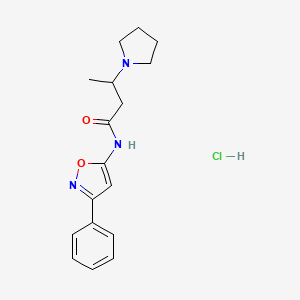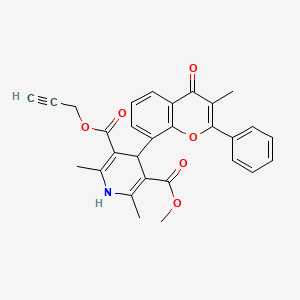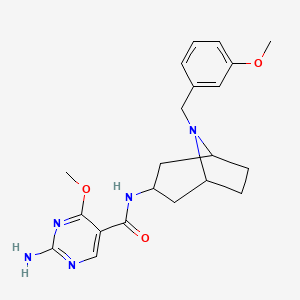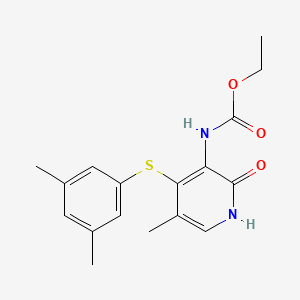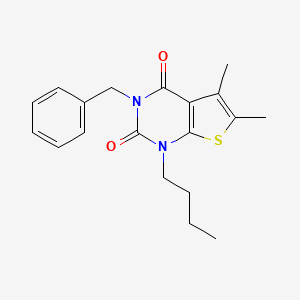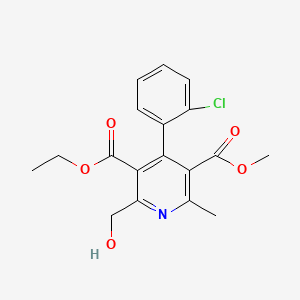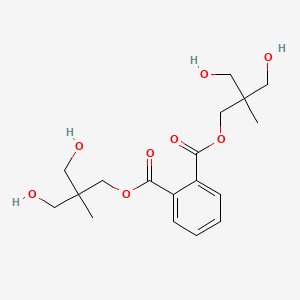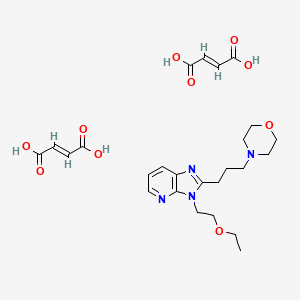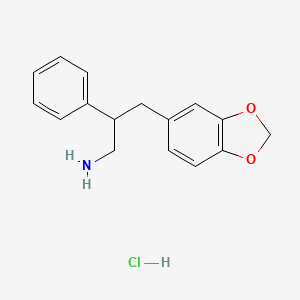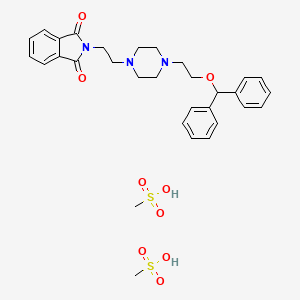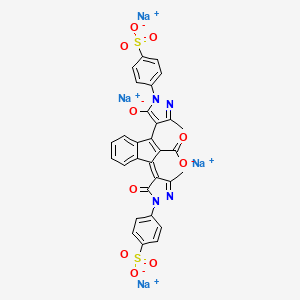![molecular formula C17H14N2O4S.C4H11N<br>C21H25N3O4S B12764855 Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) CAS No. 84878-19-3](/img/structure/B12764855.png)
Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions, often leading to the formation of sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are often employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonamides or sulfonyl chlorides.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then participate in further biochemical reactions. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
- Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-2-methyl-
Uniqueness
The presence of the butanamine group in benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine) distinguishes it from other similar compounds. This unique structural feature may impart specific chemical and biological properties, making it suitable for specialized applications.
Propiedades
Número CAS |
84878-19-3 |
|---|---|
Fórmula molecular |
C17H14N2O4S.C4H11N C21H25N3O4S |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
butan-1-amine;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S.C4H11N/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;1-2-3-4-5/h2-10,20H,1H3,(H,21,22,23);2-5H2,1H3 |
Clave InChI |
MMLCHXYJFMBYOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN.CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


